molecular formula C17H12O6 B14367157 Maximaisoflavone E CAS No. 94413-09-9

Maximaisoflavone E

Cat. No.: B14367157
CAS No.: 94413-09-9
M. Wt: 312.27 g/mol
InChI Key: JNTVQHNRKNXQPA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Maximaisoflavone E typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a base-catalyzed cyclization reaction, where the starting materials are subjected to high temperatures and specific catalysts to form the desired isoflavone structure .

Industrial Production Methods

Industrial production of this compound often involves the extraction and isolation from plant sources rich in isoflavones, such as Millettia species. The extraction process includes solvent extraction, followed by purification steps like chromatography to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions

Maximaisoflavone E undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield dihydroisoflavones .

Scientific Research Applications

Maximaisoflavone E has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Maximaisoflavone E involves its interaction with various molecular targets and pathways. Isoflavones, including this compound, are known to bind to estrogen receptors, exerting estrogenic or antiestrogenic effects. They also interact with other nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), influencing gene expression and cellular processes .

Comparison with Similar Compounds

Maximaisoflavone E can be compared with other similar isoflavones, such as:

This compound is unique due to its specific molecular structure and the distinct biological activities it exhibits.

Properties

CAS No.

94413-09-9

Molecular Formula

C17H12O6

Molecular Weight

312.27 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-7-hydroxy-8-methoxychromen-4-one

InChI

InChI=1S/C17H12O6/c1-20-17-12(18)4-3-10-15(19)11(7-21-16(10)17)9-2-5-13-14(6-9)23-8-22-13/h2-7,18H,8H2,1H3

InChI Key

JNTVQHNRKNXQPA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=C1OC=C(C2=O)C3=CC4=C(C=C3)OCO4)O

Origin of Product

United States

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